molecular formula C17H15NO9S2 B6299726 Azomethine-H hydrate CAS No. 2301867-63-8

Azomethine-H hydrate

Cat. No. B6299726
CAS RN: 2301867-63-8
M. Wt: 441.4 g/mol
InChI Key: GGJXCEWPMCUYSH-UHFFFAOYSA-N
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Description

Azomethine-H hydrate (AH) is a type of heterocyclic compound that is composed of two nitrogen atoms and two oxygen atoms, with a hydrogen atom attached to the nitrogen atoms. AH is a white solid at room temperature, and is soluble in water and other organic solvents. AH is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in organic reactions, and a ligand in coordination chemistry. AH is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Biological Activities

Azomethine-H hydrate, as part of the hydrazone class, exhibits a wide range of biological activities. These include antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antifungal, antitubercular, antiviral, and cardio protective properties. The extensive biological activities of hydrazones, including azomethine-H hydrate, make them significant in drug development (Verma et al., 2014).

Chemical Properties and Crystal Structure

Azomethine-H hydrate is known for its unique chemical properties, particularly in its molecular structure. For instance, a study examining a specific azomethine derivative highlighted its E conformation with respect to the azomethine double bonds and detailed its crystal structure, which includes intramolecular hydrogen bonds and a three-dimensional supramolecular architecture (Mohan et al., 2014).

Synthesis and Characterization

The synthesis and characterization of novel hydrazone derivatives, including those with azomethine linkages, have been widely studied. These derivatives exhibit significant antibacterial activities against various strains and possess cytotoxic potential, which may be useful in antitumorigenic therapy (Shah et al., 2022).

Luminescent Properties and Applications

The luminescent properties of hydrazones derived from azomethine groups have been investigated for their potential use in organic light-emitting diodes (OLEDs). This research suggests the feasibility of using such compounds in the emitting layers of OLEDs, demonstrating the diverse applications of azomethine-H hydrate derivatives (Moraes et al., 2016).

Reactivity and Stereoselectivity

The reactivity of azomethine imines, which can be derived from azomethine-H hydrate, has been explored in various chemical reactions. For example, their use in alkene aminocarbonylation to form complex cyclic azomethine imines demonstrates the versatility of these compounds in synthetic chemistry (Gan et al., 2013).

Antitubercular and Antimicrobial Activity

Azomethine derivatives, including azomethine-H hydrate, have shown considerable antitubercular and antimicrobial activities. Their potential as ligands in medicinal chemistry highlights their relevance in the treatment of tuberculosis and other microbial infections (Pahlavani et al., 2015).

Catalytic and Synthetic Applications

Azomethine compounds, including those derived from azomethine-H hydrate, have been employed as catalysts in various organic reactions. Their unique coordinative capability allows them to be used in diverse industrial applications, including as catalyst intermediates (Abu-Dief Am, 2019).

Photocatalytic Water Splitting

In the field of sustainable energy, conjugated poly(azomethine) networks, which include azomethine-H hydrate derivatives, have shown promise in photocatalytic water splitting. This underscores the potential of azomethine-H hydrate in renewable energy technologies (Schwab et al., 2010).

properties

IUPAC Name

4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJXCEWPMCUYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azomethine-H hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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